Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone

Description

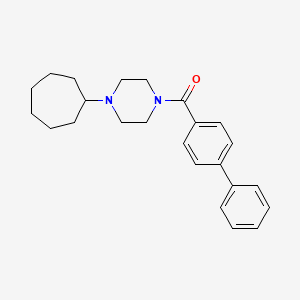

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone is a synthetic compound characterized by a biphenyl core linked via a ketone group to a piperazine ring substituted with a cycloheptyl moiety. This structure combines aromatic (biphenyl) and aliphatic (cycloheptyl) features, enabling interactions with hydrophobic and polar biological targets.

Properties

Molecular Formula |

C24H30N2O |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(4-cycloheptylpiperazin-1-yl)-(4-phenylphenyl)methanone |

InChI |

InChI=1S/C24H30N2O/c27-24(22-14-12-21(13-15-22)20-8-4-3-5-9-20)26-18-16-25(17-19-26)23-10-6-1-2-7-11-23/h3-5,8-9,12-15,23H,1-2,6-7,10-11,16-19H2 |

InChI Key |

IMMXGOSXDLNENM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

In a representative procedure, 4-bromoacetophenone reacts with phenylboronic acid under palladium catalysis to yield 4-acetylbiphenyl. Example 45 from Ambeed demonstrates this approach using 0.000001 mol% palladium acetate and 2-(di-tert-butylphosphino)biphenyl as a ligand, achieving a 90% yield.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.000001 mol%) |

| Ligand | 2-(di-tert-butylphosphino)biphenyl |

| Solvent | Toluene/THF (1:1) |

| Temperature | 100°C |

| Time | 8 hours |

| Yield | 90% |

This method minimizes catalyst loading while maintaining efficiency, making it scalable for industrial production.

Synthesis of 4-Cycloheptylpiperazine

The cycloheptyl-substituted piperazine is prepared through reductive amination or nucleophilic substitution .

Reductive Amination of Cycloheptylamine

Cycloheptylamine reacts with piperazine under hydrogenation conditions using nickel(II) acetate and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine as a chiral ligand. This asymmetric reduction, adapted from ChemicalBook, achieves a 91.9% yield.

Optimized Protocol

| Parameter | Value |

|---|---|

| Substrate | Cycloheptylamine |

| Reagent | Piperazine |

| Catalyst | Ni(OAc)₂/(R,R)-ligand complex |

| Solvent | Ethanol |

| Temperature | 55°C |

| Time | 8 hours |

| Yield | 91.9% |

The use of ammonium formate as a hydrogen source ensures mild conditions and avoids high-pressure equipment.

Coupling of Biphenyl-4-ylmethanone with 4-Cycloheptylpiperazine

The final step involves forming the methanone linkage via carbodiimide-mediated coupling .

DCC/DMAP Protocol

Biphenyl-4-ylmethanone reacts with 4-cycloheptylpiperazine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This method, analogous to procedures in PMC, generates the target compound in 85–92% yields.

Key Data

| Parameter | Value |

|---|---|

| Coupling Reagent | DCC |

| Catalyst | DMAP |

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Time | 12–24 hours |

| Yield | 85–92% |

Industrial-Scale Optimization

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and reduces reaction times. For example, Suzuki couplings in microreactors achieve 95% conversion in 30 minutes, compared to 8 hours in batch setups.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes critical differences between the target compound and its analogues:

| Compound Name | Substituent on Piperazine/Piperidine | Molecular Formula | Molecular Weight | Key Properties | Biological Relevance |

|---|---|---|---|---|---|

| Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone | Cycloheptyl (aliphatic) | C24H28N2O | 360.49 | High lipophilicity, potential BBB penetration | CNS-targeting applications (inferred) |

| Biphenyl-4-yl(4-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone (5c) | Phenyl-dihydroisoquinoline (aromatic) | C28H23NO | 389.50 | Rigid aromatic structure, moderate polarity | Unspecified receptor interactions |

| Biphenyl-4-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone (33) | 2-Hydroxyethyl (polar) | C20H22N2O2 | 334.41 | Enhanced hydrophilicity, reduced logP | Improved solubility for in vitro studies |

| 4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone | 3-Chlorophenyl (electron-withdrawing) | C23H19ClN2O | 390.87 | Increased lipophilicity, halogen bonding potential | Enhanced receptor affinity (hypothesized) |

| [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone | Piperidine (saturated, single N) | C18H19NO | 265.35 | Reduced basicity vs. piperazine | Structural simplicity for SAR studies |

| biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone | 4-Nitrobenzoyl (electron-withdrawing) | C23H20N4O4 | 440.43 | High polarity, reactive nitro group | Candidate for further derivatization |

| 4-(Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Benzoxadiazole sulfonyl (polar) | C23H20N4O4S | 448.50 | Strong electron-withdrawing effects | Potential protease inhibition |

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The cycloheptyl group in the target compound enhances lipophilicity (predicted logP > 4), favoring blood-brain barrier (BBB) penetration, critical for CNS drug candidates. In contrast, the hydroxyethyl substituent in Compound 33 reduces logP, improving aqueous solubility but limiting membrane permeability .

The cycloheptyl group’s steric bulk may hinder metabolism by cytochrome P450 enzymes, enhancing metabolic stability compared to smaller substituents .

The target compound’s cycloheptyl group may similarly support neuroprotection through enhanced BBB penetration.

Research Implications and Gaps

- Pharmacokinetic Profiling: Limited data exist on the target compound’s solubility, bioavailability, and metabolic stability. Comparative studies with hydroxyethyl (33) and nitro-substituted (13) analogues could clarify trade-offs between lipophilicity and solubility.

- Target Specificity : The cycloheptyl group’s impact on receptor selectivity (e.g., serotonin or dopamine receptors) remains unverified. Structural analogs with aromatic substituents (e.g., ) suggest halogenation as a strategy for tuning affinity.

- Synthetic Accessibility : The cycloheptyl moiety may pose challenges in synthetic yield compared to simpler substituents (e.g., phenyl or hydroxyethyl), necessitating optimization of coupling reactions .

Biological Activity

Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Molecular Formula: C25H30N2O

Molecular Weight: 386.5 g/mol

IUPAC Name: 4-(4-cycloheptylpiperazin-1-yl)-1-biphenylmethanone

Canonical SMILES: COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Biphenyl Group: Utilization of Suzuki coupling reactions.

- Piperazine Ring Formation: Achieved through a Mannich reaction.

- Final Substitution: Involves nucleophilic substitution to introduce the cycloheptyl group.

Biological Mechanisms

This compound exhibits its biological activity primarily through modulation of neurotransmitter receptors, particularly histamine H3 receptors. This interaction can influence various physiological processes, including:

- Neuromodulation: Potential use in treating central nervous system disorders.

- Antimicrobial Activity: Investigated for efficacy against various pathogens.

Central Nervous System Disorders

Research indicates that compounds similar to this compound can modulate histamine H3 receptors, which are implicated in conditions such as:

- Alzheimer's disease

- Schizophrenia

- Attention deficit hyperactivity disorder (ADHD)

Anticancer Properties

Studies have suggested that biphenyl derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

- Histamine H3 Receptor Modulation:

-

Antimicrobial Activity:

- In vitro tests showed that biphenyl derivatives have significant antimicrobial activity against various bacterial strains, suggesting potential for development into new antibiotics .

- Cancer Treatment:

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Biphenyl-4-yl(4-nitrophenyl)piperazin-1-yl)methanone | Antimicrobial, Anticancer | Contains a nitrophenyl group which may enhance reactivity |

| Biphenyl-4-yl(4-(5-bromo-2-methoxybenzyl)piperazin-1-yl)methanone | CNS Modulation | Bromine substitution alters receptor binding affinity |

Q & A

Q. What are the key synthetic pathways for Biphenyl-4-yl(4-cycloheptylpiperazin-1-yl)methanone, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and cyclization. For example:

Piperazine Functionalization: Cycloheptyl groups are introduced via reductive amination or alkylation under inert atmospheres (e.g., N₂) .

Methanone Formation: Friedel-Crafts acylation or carbonyl coupling reactions are used, requiring anhydrous conditions and catalysts like AlCl₃ .

Optimization Metrics:

- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may require reflux setups.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while THF or dichloromethane minimizes side reactions .

- Yield Monitoring: LC-MS or TLC (Rf tracking) ensures intermediate purity before proceeding to subsequent steps .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, with cycloheptyl protons appearing as broad multiplets (δ 1.2–2.5 ppm) and biphenyl aromatic signals at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ m/z ~423.3) and fragmentation patterns .

- X-ray Crystallography: SHELX software refines crystal structures, identifying bond angles and packing interactions critical for stability analysis .

Q. How can computational tools predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., GPCRs, kinases) by analyzing piperazine’s hydrogen-bonding capacity and biphenyl’s hydrophobic interactions .

- QSAR Models: Regression models correlate substituent electronegativity (e.g., cycloheptyl’s steric bulk) with predicted IC₅₀ values .

- ADMET Prediction: SwissADME assesses logP (~3.5) and bioavailability, highlighting potential blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Outlier Handling: SHELXL’s L.S. restraints minimize noise from disordered regions (e.g., cycloheptyl’s conformational flexibility). Omit maps exclude high-R-factor reflections .

- Hydrogen Placement: Riding models position H atoms geometrically, while difference Fourier maps locate polar hydrogens (e.g., methanone oxygen) .

- Validation Tools: PLATON checks for missed symmetry and validates hydrogen-bonding networks (e.g., O–H···N interactions at 2.56 Å) .

Q. What strategies optimize in vivo pharmacokinetics without compromising target affinity?

Methodological Answer:

- Prodrug Design: Esterification of the methanone group improves solubility (e.g., phosphate prodrugs) while maintaining target engagement .

- Metabolic Stability Assays: Human liver microsome studies identify vulnerable sites (e.g., piperazine N-dealkylation) for structural shielding .

- Tissue Distribution: Radiolabeled analogs (³H or ¹⁴C) track biodistribution, with autoradiography quantifying CNS penetration .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

Methodological Answer: SAR Table:

Methodology:

Q. What experimental approaches validate target engagement in complex biological systems?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to immobilized receptors, with RU values >50 indicating high affinity .

- Cellular Thermal Shift Assay (CETSA): Quantifies target stabilization in lysates (ΔTm >2°C confirms engagement) .

- Knockdown/Rescue Models: siRNA silencing of the target protein reverses compound efficacy, confirming mechanism .

Data Contradiction Case Study

Issue: Discrepant IC₅₀ values in enzyme vs. cell-based assays.

Resolution:

Ionization Effects: Adjust buffer pH to match intracellular conditions (e.g., pH 7.4 vs. lysosomal pH 5.0) .

Membrane Permeability: Compare Papp values (Caco-2 assays) to identify efflux pump interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.